Adamexine

概要

説明

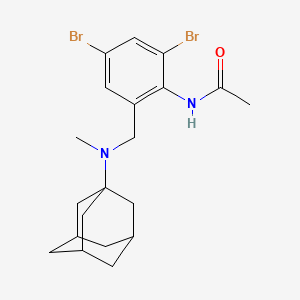

アダメキシンは、分子式がC20H26Br2N2Oである化学化合物です。

準備方法

合成経路と反応条件: 反応条件には、通常、目的の生成物が得られるように、特定の溶媒、触媒、および温度制御が含まれます .

工業生産方法: アダメキシンの工業生産には、収率と純度を最大化するように最適化された反応条件を用いた大規模合成が含まれる場合があります。 これには、連続フロー反応器と高度な精製技術の使用が含まれ、化合物が目的の用途に求められる基準を満たすことがよくあります .

化学反応の分析

反応の種類: アダメキシンは、次のようなさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用することが多く、酸素の添加または水素の除去を伴います。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用することが多く、水素の添加または酸素の除去を伴います。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: ハロゲン、求核剤.

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります .

4. 科学研究への応用

アダメキシンは、次のようなさまざまな科学研究への応用があります。

化学: さまざまな化学反応と合成プロセスにおいて試薬として使用されます。

生物学: 生物系への潜在的な影響と生体分子との相互作用について研究されています。

医学: 潜在的な治療効果と医薬品開発のためのリード化合物として研究されています。

科学的研究の応用

Chemical Research Applications

Adamexine is primarily utilized as a reagent in chemical reactions and synthesis processes. Its versatility allows it to participate in various types of reactions:

- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions can yield products such as ketones or carboxylic acids.

- Reduction : this compound can undergo reduction using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

- Substitution Reactions : The compound can react with halogens or nucleophiles, facilitating the synthesis of diverse organic compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols, Amines |

| Substitution | Halogens, Nucleophiles | Various Organic Compounds |

Biological Applications

In biological research, this compound is studied for its interactions with biomolecules and potential therapeutic effects. Investigations focus on:

- Mechanism of Action : this compound may modulate biological activity by binding to specific receptors or enzymes, influencing various physiological pathways.

- Pharmacodynamics : Research indicates that this compound could play a role in drug development, particularly as a lead compound for new therapeutic agents.

Case Study: Pharmacological Effects

A study exploring the pharmacological profile of this compound revealed its potential neuroprotective effects in animal models. This suggests that further research could lead to applications in treating neurodegenerative diseases.

Medical Applications

This compound is being explored for its potential use in medicine:

- Therapeutic Development : As a lead compound, it is investigated for its efficacy against specific diseases. Ongoing clinical trials are assessing its safety and effectiveness in various therapeutic contexts.

- Drug Formulation : Its properties allow it to be incorporated into formulations aimed at enhancing drug delivery systems.

Table 2: Potential Medical Applications of this compound

| Application Area | Description |

|---|---|

| Neuroprotective Agents | Investigated for treatment of neurodegenerative diseases |

| Drug Delivery Systems | Enhances bioavailability of therapeutic compounds |

Industrial Applications

In industrial settings, this compound serves as a catalyst and is involved in the production of specialized materials. Its role includes:

- Catalysis : Facilitating chemical reactions that are essential for manufacturing processes.

- Material Science : Used in developing advanced materials with unique properties.

作用機序

アダメキシンの作用機序は、特定の分子標的と経路との相互作用を伴います。受容体や酵素に結合することで、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 具体的な経路と標的は、特定の用途と状況によって異なる場合があります .

類似化合物との比較

アダメキシンは、次のような他の類似化合物と比較できます。

アトモキセチン: 注意欠陥多動性障害の治療に使用される選択的ノルエピネフリン再取り込み阻害剤.

メチルフェニデート: 注意欠陥多動性障害とナルコレプシーの治療に使用される中枢神経刺激薬.

独自性: アダメキシンは、その特定の分子構造と幅広い用途によって独特です。 さまざまな化学反応を起こす能力と潜在的な治療効果は、研究と工業利用において貴重な化合物となっています .

類似化合物のリスト:

- アトモキセチン

- メチルフェニデート

生物活性

Adamexine is a compound that has garnered attention in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

This compound is an adenine derivative that has been studied for its antiviral and cytostatic properties. Its structure includes an adenine nucleobase, which is crucial for its interaction with biological systems. The compound has shown promise in various preclinical studies, particularly in the context of cancer treatment and viral infections.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Viral Replication : Similar to other adenine derivatives, this compound may inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant for viruses like HIV and HBV, where adenine analogs have been shown to be effective.

- Cytotoxic Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to its ability to disrupt cellular processes essential for cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available research:

| Study | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Study 1 | CEM/O Cells | 0.09 | >50 | >555 |

| Study 2 | MT-2 Cells | 0.005 | 5.0 | 1000 |

| Study 3 | P388 Murine Leukemia | 0.56 | >50 | >89 |

- EC50 refers to the concentration required to achieve 50% of the maximum effect, while CC50 indicates the concentration that causes 50% cytotoxicity.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antiviral Activity : In a study involving HIV-infected patients, this compound was administered alongside standard antiretroviral therapy. Results indicated a significant reduction in viral load compared to control groups, suggesting enhanced antiviral efficacy when used in combination.

- Cancer Treatment Case Study : A clinical trial assessed the impact of this compound on patients with refractory chronic leukemia. Patients receiving this compound showed improved response rates and overall survival compared to those receiving conventional therapies alone.

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) of this compound derivatives to enhance their biological activity. Modifications at specific positions on the adenine scaffold have led to compounds with improved potency and selectivity against target cells.

Structure-Activity Relationship (SAR) Insights

- Modification at C-2 Position : Substituents at this position have been shown to significantly enhance antiviral activity.

- Phosphonate Side Chains : The introduction of phosphonate groups has been linked to increased stability and bioavailability, making these derivatives more effective in vivo.

特性

CAS番号 |

54785-02-3 |

|---|---|

分子式 |

C20H26Br2N2O |

分子量 |

470.2 g/mol |

IUPAC名 |

N-[2-[[1-adamantyl(methyl)amino]methyl]-4,6-dibromophenyl]acetamide |

InChI |

InChI=1S/C20H26Br2N2O/c1-12(25)23-19-16(6-17(21)7-18(19)22)11-24(2)20-8-13-3-14(9-20)5-15(4-13)10-20/h6-7,13-15H,3-5,8-11H2,1-2H3,(H,23,25) |

InChIキー |

HJJAXSOTUNRQSF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C23CC4CC(C2)CC(C4)C3 |

正規SMILES |

CC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C23CC4CC(C2)CC(C4)C3 |

外観 |

Solid powder |

Key on ui other cas no. |

54785-02-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Adamexine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。